
EGTA disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EGTA disodium, also known as ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid disodium salt, is a chelating agent that is highly selective for calcium ions. It is widely used in various scientific fields due to its ability to bind calcium ions effectively, making it a valuable tool in biochemical and molecular biology research.
准备方法
Synthetic Routes and Reaction Conditions
EGTA disodium is synthesized through the reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid in the presence of a base. The reaction typically involves the following steps:
Reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid: This step forms the intermediate ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid.
Neutralization with sodium hydroxide: The intermediate is then neutralized with sodium hydroxide to form the disodium salt of EGTA.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
Mixing of reactants: Ethylene glycol-bis(β-aminoethyl ether) and chloroacetic acid are mixed in a reactor.
Controlled reaction conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reaction of this compound with calcium ions is typically carried out in aqueous solutions at neutral to slightly alkaline pH. The presence of sodium ions helps to stabilize the complex.
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is the calcium-EGTA complex. This complex is highly stable and is used in various biochemical applications to control calcium ion concentrations.
科学研究应用
EGTA disodium has a wide range of applications in scientific research, including:
Biochemistry: It is used to chelate calcium ions in biochemical assays, helping to study calcium-dependent processes.
Molecular Biology: this compound is used in cell culture media to remove calcium ions, preventing cell clumping and aiding in the study of calcium signaling pathways.
Medicine: It is used in medical research to study calcium-related disorders and in the development of calcium-binding drugs.
Industry: this compound is used in industrial processes to remove calcium ions from solutions, preventing scale formation and improving product quality.
作用机制
EGTA disodium exerts its effects by binding to calcium ions through its multiple carboxylate and amine groups. The chelation process involves the formation of a stable complex between this compound and calcium ions, effectively reducing the concentration of free calcium ions in the solution. This mechanism is crucial in various biochemical and molecular biology applications where precise control of calcium ion concentrations is required.
相似化合物的比较
EGTA disodium is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds can chelate metal ions, this compound is unique in its high selectivity for calcium ions. This selectivity makes it particularly useful in applications where calcium ion control is critical.
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of metal ion selectivity.
Nitrilotriacetic acid (NTA): Another chelating agent with a lower selectivity for calcium ions compared to this compound.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with high affinity for various metal ions, including calcium.
属性
CAS 编号 |
31571-71-8 |
|---|---|
分子式 |
C14H22N2Na2O10 |
分子量 |
424.31 g/mol |
IUPAC 名称 |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI 键 |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
规范 SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
相关CAS编号 |
67-42-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


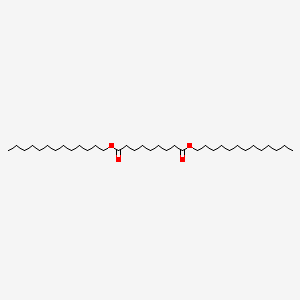
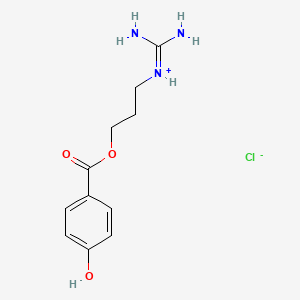
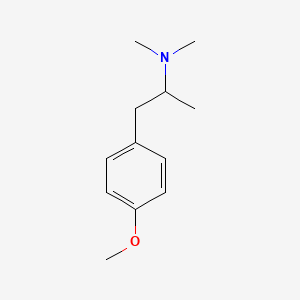
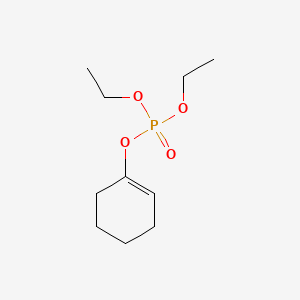
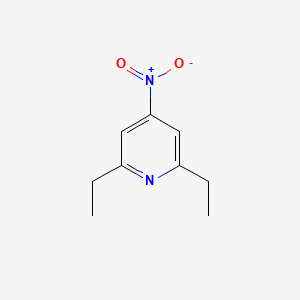
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)



![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
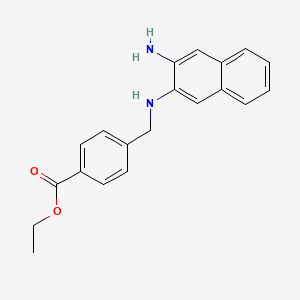
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

